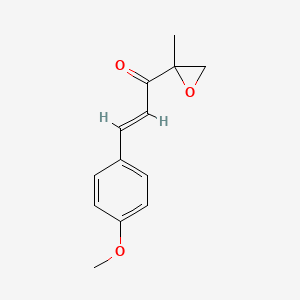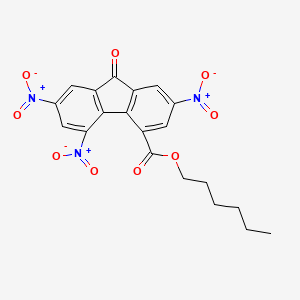
Hexyl 2,5,7-trinitro-9-oxofluorene-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Fluorene-4-carboxylic acid, 2,5,7-trinitro-9-oxo-, hexyl ester is a complex organic compound with the molecular formula C20H17N3O9 and a molecular weight of 443.368 . This compound is known for its unique structural features, which include a fluorene backbone substituted with nitro groups and a hexyl ester moiety. It is primarily used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of 9H-Fluorene-4-carboxylic acid, 2,5,7-trinitro-9-oxo-, hexyl ester involves several steps. One common synthetic route includes the nitration of 9H-fluorene-4-carboxylic acid to introduce nitro groups at the 2, 5, and 7 positions. This is followed by the oxidation of the fluorene ring to form the 9-oxo derivative. Finally, esterification with hexanol yields the desired hexyl ester .
Chemical Reactions Analysis
9H-Fluorene-4-carboxylic acid, 2,5,7-trinitro-9-oxo-, hexyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ester group can be substituted with other alkyl or aryl groups through transesterification reactions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9H-Fluorene-4-carboxylic acid, 2,5,7-trinitro-9-oxo-, hexyl ester has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s nitro groups and ester functionality make it useful in studying enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a drug candidate due to its unique structural features and reactivity.
Mechanism of Action
The mechanism of action of 9H-Fluorene-4-carboxylic acid, 2,5,7-trinitro-9-oxo-, hexyl ester involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, which can generate reactive intermediates that interact with biological molecules. The ester functionality allows the compound to be hydrolyzed, releasing the active carboxylic acid and alcohol moieties. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and cellular processes .
Comparison with Similar Compounds
Similar compounds to 9H-Fluorene-4-carboxylic acid, 2,5,7-trinitro-9-oxo-, hexyl ester include:
2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid 2-methoxy-ethyl ester: This compound has a similar structure but with a methoxy-ethyl ester group instead of a hexyl ester.
2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid undecyl ester: This compound features an undecyl ester group, providing different physical and chemical properties.
Properties
CAS No. |
62901-53-5 |
|---|---|
Molecular Formula |
C20H17N3O9 |
Molecular Weight |
443.4 g/mol |
IUPAC Name |
hexyl 2,5,7-trinitro-9-oxofluorene-4-carboxylate |
InChI |
InChI=1S/C20H17N3O9/c1-2-3-4-5-6-32-20(25)15-9-11(21(26)27)7-13-17(15)18-14(19(13)24)8-12(22(28)29)10-16(18)23(30)31/h7-10H,2-6H2,1H3 |
InChI Key |
GPFNVXACSOQIPP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)C1=CC(=CC2=C1C3=C(C2=O)C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



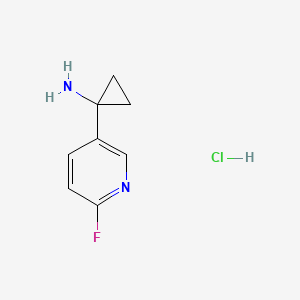


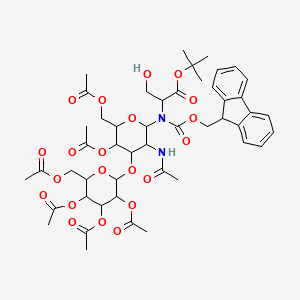
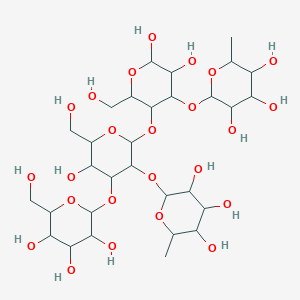
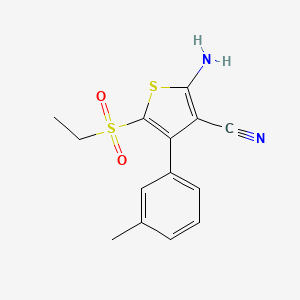
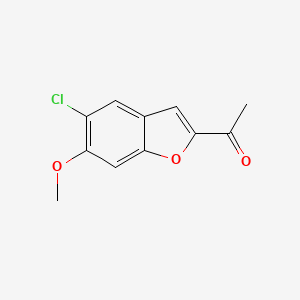

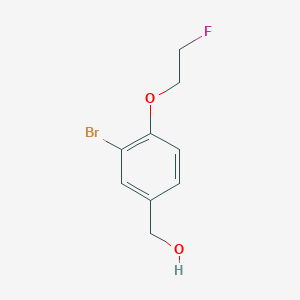
![6-bromo-3-chloro-9H-pyrido[2,3-b]indole](/img/structure/B12078479.png)


